molecular formula C15H15N3OS B2640189 N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide CAS No. 361477-57-8

N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide

Cat. No. B2640189
CAS RN: 361477-57-8
M. Wt: 285.37
InChI Key: FMIFWUSJDDWMPF-UHFFFAOYSA-N
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Description

N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide, also known as TDZD-8, is a small molecule inhibitor that has been widely used in scientific research. TDZD-8 is a potent and selective inhibitor of glycogen synthase kinase 3β (GSK-3β), which is involved in various cellular processes such as glycogen metabolism, cell proliferation, and differentiation.

Scientific Research Applications

Antiproliferative Activity

N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide: and its derivatives have been investigated for their antiproliferative properties. Researchers synthesized a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines from an easily accessible precursor. These compounds were then evaluated for their antiproliferative activity against cancer cell lines such as K562, MV4-11, and MCF-7. Notably, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol exhibited low micromolar GI50 values and induced cell death pathways, making it a promising candidate .

Fluorescent pH Indicator

Among the synthesized compounds, 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine demonstrated potent pH-sensing capabilities. It serves as a pH indicator, enabling both fluorescence intensity-based and ratiometric pH sensing. Such indicators find applications in cellular imaging, environmental monitoring, and biochemical assays .

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Triazolotriazine derivatives derived from related compounds have been explored as DPP-4 inhibitors. These molecules play a crucial role in managing diabetes by regulating blood glucose levels. The inhibition of DPP-4 enhances the activity of incretin hormones, promoting insulin secretion and glucose control .

Synthesis of 3,6-Dihydro-2H-1,2-oxazines

While not directly related to the compound, the synthesis of 3,6-dihydro-2H-1,2-oxazines is an interesting field. These heterocyclic compounds have applications in medicinal chemistry and materials science. Researchers have employed various strategies, including (4+2) cycloadditions, tandem reactions, formal (3+3) cycloadditions, and ring-closing metathesis, to access these compounds .

properties

IUPAC Name

N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c19-15(10-6-7-10)16-14-12-8-20-9-13(12)17-18(14)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIFWUSJDDWMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide

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